2-Benzylazetidine hydrochloride

CNS Drug Discovery Monoamine Transporter Structure-Activity Relationship (SAR)

2-Benzylazetidine hydrochloride is a rigid, strained 4-membered azetidine critical for CNS drug discovery and PROTAC design. Unlike larger-ring analogs (piperidine/pyrrolidine), its unique 3D conformation drives target selectivity and a distinct metabolic fate involving α-carbon oxidation—essential data for mitigating bioactivation risks. Use as the definitive '4-membered ring' comparator for SAR studies to develop novel antidepressants, anxiolytics, or ADHD medications with enhanced CNS penetration.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 1228452-96-7
Cat. No. B1377570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylazetidine hydrochloride
CAS1228452-96-7
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESC1CNC1CC2=CC=CC=C2.Cl
InChIInChI=1S/C10H13N.ClH/c1-2-4-9(5-3-1)8-10-6-7-11-10;/h1-5,10-11H,6-8H2;1H
InChIKeyKPXFELSIYXDQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylazetidine Hydrochloride: A Versatile Azetidine Scaffold for CNS and PROTAC Research


2-Benzylazetidine hydrochloride (CAS 1228452-96-7) is a four-membered, nitrogen-containing saturated heterocycle belonging to the benzylazetidine class [1]. It serves as a rigid molecular scaffold for drug discovery, particularly in central nervous system (CNS) research [2] and as a key intermediate in the design of Proteolysis Targeting Chimeras (PROTACs) . The compound's inherent ring strain and saturated structure offer a unique combination of stability and reactivity, enabling synthetic transformations distinct from larger-ring analogs like pyrrolidines and piperidines [1].

Why 2-Benzylazetidine Cannot Be Casually Substituted: The Unique Conformational and Metabolic Consequences of the Azetidine Ring


Simply replacing 2-benzylazetidine with a larger saturated N-heterocycle like piperidine or pyrrolidine carries significant risks in drug development. The four-membered azetidine ring imposes a unique, rigid 3D conformation that directly influences target binding and pharmacokinetics. This is not merely a matter of potency; changing the ring size alters the metabolic fate of the molecule. For example, in a series of DGAT2 inhibitors, replacing a piperidine with an azetidine reduced intrinsic clearance, but also introduced a completely different bioactivation liability involving CYP-mediated α-carbon oxidation and ring scission [1]. Furthermore, the rigid scaffold of an azetidine ring provides a distinct selectivity profile at monoamine transporters compared to the flexible chain of methamphetamine analogs, as demonstrated by nanomolar binding affinity shifts [2]. Therefore, a generic substitution without comparative data risks compromising lead compound efficacy, selectivity, and safety.

Quantifiable Differentiation Guide for 2-Benzylazetidine Hydrochloride Against Key Analogs


Rigid Azetidine Scaffold vs. Acyclic 2-Aminopropyl Chain: Nanomolar Affinity and Transporter Selectivity

The rigid azetidine scaffold is an effective bioisostere for the flexible 2-aminopropyl chain of methamphetamine, providing a distinct pharmacological profile. In a direct head-to-head comparison within the same study, benzylideneazetidine and benzylazetidine analogs demonstrated nanomolar binding affinity at dopamine (DAT) and serotonin (SERT) transporters in rat brain tissue. Notably, the azetidine scaffold conferred greater selectivity for SERT over DAT [1]. For the most potent analog in the series, 3-(3,4-dichlorobenzylidene)azetidine, the Ki value was 139 nM at SERT and 531 nM at DAT, yielding a DAT/SERT selectivity ratio of 3.8 [2].

CNS Drug Discovery Monoamine Transporter Structure-Activity Relationship (SAR)

Saturation Matters: Benzylazetidine vs. Benzylideneazetidine Analogs in Binding Affinity

The degree of saturation in the linker between the azetidine and the phenyl ring significantly impacts biological activity. In a direct head-to-head comparison, benzylideneazetidine analogs (containing a double bond) were consistently more potent than their corresponding saturated benzylazetidine counterparts [1]. This structure-activity relationship highlights that the rigid, planar nature of the benzylidene linker is more favorable for target engagement than the flexible benzyl group found in 2-benzylazetidine hydrochloride [1].

Medicinal Chemistry Monoamine Transporter Structure-Activity Relationship (SAR)

Metabolic Fate: Azetidine vs. Piperidine in Reducing Intrinsic Clearance

In the development of DGAT2 inhibitors, the choice of the N-linked heterocyclic ring directly dictated metabolic stability. Replacing a piperidine ring with an azetidine (Compound 2) resulted in demonstrably lower intrinsic clearance in human liver microsomes [1]. This was a critical finding that steered the medicinal chemistry campaign. However, the study also uncovered a unique metabolic vulnerability for azetidine 2: it underwent facile CYP-mediated α-carbon oxidation followed by ring scission to form reactive aldehyde metabolites, a pathway not observed with the piperidine analog [2].

Drug Metabolism Pharmacokinetics DGAT2 Inhibitor

Enabling CNS Penetration: A Class-Level Advantage of Azetidine-Derived Tertiary Amides

Achieving sufficient brain exposure is a major hurdle in CNS drug discovery. A class-level SAR study on M4 positive allosteric modulators (PAMs) revealed that a series of azetidine-derived tertiary amides provided excellent CNS penetration, a property that had been challenging to achieve consistently in other amide-based series [1]. This characteristic is attributed to the azetidine ring's specific combination of size, basicity, and hydrogen-bonding capacity, which can improve passive permeability and reduce efflux transporter recognition compared to larger amines like piperidine or morpholine.

CNS Drug Delivery Blood-Brain Barrier Medicinal Chemistry

2-Benzylazetidine as a Versatile Scaffold for PROTACs and CNS Modulators

The (2R)-benzylazetidine core is specifically cited in recent patent analyses for its utility in the design of Proteolysis Targeting Chimeras (PROTACs) . This application leverages the azetidine ring's ability to project functional groups into a defined vector while maintaining favorable physicochemical properties. Concurrently, a 2018 patent explicitly claims novel 3-benzyl-azetidine derivatives for modulating cortical catecholaminergic neurotransmission [1], underscoring the class's relevance in CNS disorders. These are specific, high-value applications that go beyond generic building-block use.

PROTAC Targeted Protein Degradation CNS Therapeutics

Optimal Scientific Applications for Procuring 2-Benzylazetidine Hydrochloride


Designing CNS-Penetrant Lead Compounds for Neurotransmitter Modulation

Leveraging the azetidine scaffold's demonstrated ability to confer nanomolar affinity and SERT/DAT selectivity [1] along with its class-level property of enhancing CNS penetration [2], this compound is ideally suited as a core building block for discovering novel antidepressants, anxiolytics, or ADHD medications. Its rigid structure ensures a defined 3D presentation of the phenyl group to its biological target, which is crucial for SAR studies [1].

Evaluating the Impact of Ring Size on Drug Metabolism and Bioactivation

In drug discovery programs where the N-heterocycle ring size is a variable, 2-benzylazetidine serves as the definitive '4-membered ring' comparator against larger analogs (e.g., piperidine, pyrrolidine). Its distinct metabolic fate, shown to involve α-carbon oxidation and ring scission [1], is essential data for making informed decisions during lead optimization. Researchers can use it to systematically assess and mitigate bioactivation risks unique to the azetidine series.

Synthesizing PROTAC Linkers with Defined Exit Vectors

The (R) or (S) stereoisomers of 2-benzylazetidine are recognized as valuable intermediates for crafting PROTACs [1]. The azetidine ring provides a compact, rigid, and chiral platform for attaching both the target-binding warhead and the E3-ligase recruiting element. This application demands high-purity, stereochemically defined material, making 2-benzylazetidine hydrochloride a strategic procurement item for targeted protein degradation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzylazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.